molecular formula C13H12BrN3OS B11019001 4-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide

4-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11019001
M. Wt: 338.22 g/mol
InChI Key: MOFBTRVOOCHWLE-UHFFFAOYSA-N
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Description

    4-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide:

  • It serves as an electron-withdrawing building block, particularly for the synthesis of organic light-emitting diodes (OLEDs) and components for organic solar cells.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves introducing a bromine atom at a specific position on the benzamide ring.

      Reaction Conditions: The bromination reaction typically employs bromine or a brominating agent under suitable conditions.

      Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using established synthetic protocols.

  • Chemical Reactions Analysis

      Reactivity: 4-Bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) is amenable to various reactions due to its aromatic nature.

      Common Reagents and Conditions:

      Major Products: Substituted derivatives of this compound can be obtained by selective substitution at the 4-position.

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel organic materials.

      Biology: Investigated for potential bioactivity or as a probe in biological studies.

      Medicine: May have applications in drug discovery or as a pharmacophore.

      Industry: Relevant for OLEDs, solar cells, and other electronic devices.

  • Mechanism of Action

    • The specific mechanism by which this compound exerts its effects depends on its application context.
    • Molecular targets and pathways involved would vary based on the specific research area.
  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinct features compared to similar compounds is essential.

      Similar Compounds: While I don’t have a specific list, related compounds include other benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) and their derivatives.

    Remember that this compound’s properties and applications are continually explored, so further research may reveal additional insights.

    Properties

    Molecular Formula

    C13H12BrN3OS

    Molecular Weight

    338.22 g/mol

    IUPAC Name

    4-bromo-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)benzamide

    InChI

    InChI=1S/C13H12BrN3OS/c14-10-6-4-8(5-7-10)11(18)15-13-17-16-12(19-13)9-2-1-3-9/h4-7,9H,1-3H2,(H,15,17,18)

    InChI Key

    MOFBTRVOOCHWLE-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br

    Origin of Product

    United States

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